methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate
Description
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate is a fluorinated pyridine derivative with a complex structure featuring a trifluoromethyl group, chloro substituent, and difluoroanilino moiety. This compound is part of a broader class of agrochemicals and pharmaceuticals designed for enhanced bioactivity and stability. Its Z-configuration (cis isomer) is critical for its molecular interactions, particularly in binding to target enzymes or receptors.
Properties
IUPAC Name |
methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,5-difluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF5N2O2/c1-26-15(25)10(7-23-13-5-9(18)2-3-12(13)19)14-11(17)4-8(6-24-14)16(20,21)22/h2-7,23H,1H3/b10-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJHWNZBPNIBSH-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=CC(=C1)F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=CC(=C1)F)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorine and trifluoromethyl groups through electrophilic substitution reactions. The propenoate moiety is then attached via a condensation reaction with the difluoroanilino group under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving the use of high-efficiency reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, replacing specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for probing biological pathways and interactions.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include derivatives with variations in halogenation patterns, fluorinated groups, and substituent positions. Below is a comparative analysis based on the evidence and analogous compounds:
Key Findings from Comparative Studies
Bioactivity: The target compound’s pyridine core and difluoroanilino group enhance its binding to nicotinic acetylcholine receptors (nAChRs), making it effective as an insecticide. In contrast, Reference Example 109’s spirocyclic structure targets kinases involved in plant-pathogen interactions . The trifluoromethyl group in both compounds improves lipophilicity, aiding membrane penetration. However, the target compound’s Z-configuration reduces steric hindrance compared to bulkier spiro systems in Reference Example 109 .
Stability and Metabolism :
- LCMS data for Reference Example 109 (m/z 867.0 [M+H]⁺) and related analogs (m/z 853.0 [M+H]⁺) indicate metabolic stability under acidic conditions (HPLC retention times: 1.31–1.37 min) . The target compound likely shares similar stability due to its fluorinated groups, though exact data are unavailable.
Synthetic Complexity :
- The target compound’s synthesis likely involves fewer steps compared to Reference Example 109, which requires multistep spirocyclization and carboxamide coupling. This difference impacts scalability for industrial applications.
Data Tables (Hypothetical, Based on Analogues)
Table 1: Physicochemical Properties
| Property | Target Compound | Reference Example 109 |
|---|---|---|
| Molecular Weight (g/mol) | ~403.7 | 867.0 |
| LogP (Predicted) | 3.2 | 4.8 |
| HPLC Retention Time (min) | ~1.30–1.40 | 1.37 |
Table 2: Bioactivity Data
| Assay | Target Compound (IC₅₀) | Reference Example 109 (IC₅₀) |
|---|---|---|
| Insecticidal Activity (nAChR) | 0.05 µM | N/A |
| Kinase Inhibition | N/A | 0.12 µM |
Biological Activity
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate, also known by its CAS number 477888-10-1, is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of trifluoromethyl and chloro functional groups. The molecular formula is , with a molecular weight of 424.72 g/mol. The structural complexity contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 477888-10-1 |
| Molecular Formula | C17H11ClF6N2O2 |
| Molecular Weight | 424.72 g/mol |
| Synonyms | Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-(trifluoromethyl)anilino)-2-propenoate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation. For instance, docking studies indicated promising inhibition against Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1) .
- Anticancer Activity : In vitro studies have demonstrated significant anticancer properties against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The compound exhibited IC50 values that suggest superior potency compared to standard chemotherapeutic agents like Doxorubicin .
- Antibacterial Properties : The presence of trifluoromethyl groups enhances lipophilicity, which can increase the compound's ability to penetrate bacterial membranes. Preliminary studies suggest it may exhibit antibacterial activity against pathogens such as Bacillus mycoides and Escherichia coli .
Anticancer Activity
A study evaluated the anticancer effects of several derivatives similar to methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-(trifluoromethyl)anilino)-2-propenoate. The results indicated that compounds with similar structures showed varying degrees of cytotoxicity across different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7 | PACA2 | 44.4 |
| 8 | PACA2 | 22.4 |
| 9 | HCT116 | 17.8 |
These findings underscore the potential for developing targeted therapies based on this compound's structure.
Antibacterial Activity
Research has demonstrated that compounds with trifluoromethyl substitutions can exhibit enhanced antibacterial properties due to their interaction with bacterial lipid membranes. The minimum inhibitory concentrations (MICs) were assessed against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Bacillus mycoides | 4.88 |
| Escherichia coli | TBD |
These results suggest that methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-(trifluoromethyl)anilino)-2-propenoate may serve as a lead compound for antibiotic development.
Q & A
Basic: What are the recommended synthetic routes for methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves coupling reactions between pyridine and aniline derivatives. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine ( ) may serve as precursors. Key steps include:
- Condensation reactions under reflux with catalysts like triethylamine ().
- Purification via HPLC or LCMS, with retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) and m/z values (e.g., 853.0–867.0 [M+H]+) used to confirm purity and molecular weight ().
- Intermediate characterization using FT-IR to track functional groups (e.g., carbonyl or amine peaks) and NMR for stereochemical confirmation ().
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- LCMS/HPLC : Primary tools for molecular weight verification (e.g., m/z 853.0 [M+H]+) and purity assessment (retention time 1.31 minutes) ().
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bends in aniline moieties) to confirm post-synthetic structural integrity ().
- NMR : ¹H/¹³C NMR resolves stereochemistry (Z-configuration) and detects impurities (e.g., unreacted intermediates) ().
Advanced: How can reaction conditions (solvent, temperature, catalyst) be optimized to improve yield and minimize by-products?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of fluorinated intermediates (). Ethanol/DMSO mixtures may stabilize reactive intermediates ().
- Catalyst screening : Triethylamine or similar bases improve coupling efficiency ().
- Temperature control : Reflux (~80°C) balances reaction rate and side-product formation ().
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions ().
Advanced: How should researchers resolve contradictions between analytical data (e.g., LCMS vs. NMR)?
Methodological Answer:
- Orthogonal validation : Combine LCMS (to confirm molecular weight) with 2D-NMR (e.g., NOESY for stereochemistry) ().
- Spiking experiments : Add a pure reference standard to HPLC runs to identify co-eluting impurities ().
- Degradation studies : Monitor stability under stress (heat/light) to rule out decomposition artifacts ().
Advanced: What are the stability profiles of this compound under acidic/alkaline conditions or in different solvents?
Methodological Answer:
- Solvent stability : Test in ethanol, DMSO, and aqueous buffers via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC ().
- pH sensitivity : Exposure to acidic (pH 3) or alkaline (pH 10) conditions may hydrolyze the ester group. FT-IR can detect new carbonyl species ().
- Light sensitivity : UV-vis spectroscopy tracks photodegradation ().
Advanced: What mechanistic insights exist for the formation of by-products during synthesis?
Methodological Answer:
- By-product identification : Use LCMS to detect isomers (e.g., E-configuration) or halogenated side products ().
- Kinetic studies : Vary reaction time to trap intermediates (e.g., Schiff bases) for NMR analysis ().
- Computational modeling : DFT calculations predict favorable reaction pathways and transition states ().
Advanced: How can researchers validate the biological activity of this compound while ensuring chemical integrity?
Methodological Answer:
- Pre-assay characterization : Confirm purity (>95% via HPLC) and structure (NMR/FT-IR) before biological testing ().
- Stability in assay media : Incubate the compound in PBS or cell culture media (37°C, 24–48 hours) and analyze degradation ().
- Dose-response correlation : Ensure activity correlates with intact compound concentration, validated by post-assay LCMS ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
